molecular formula C17H16N2O2 B5745494 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B5745494
M. Wt: 280.32 g/mol
InChI Key: WJOZQIPKHXGMSG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (CAS: 374698-43-8) is a pyrazole-derived compound with a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol . Its structure features a central pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 4, and a methoxy-phenol moiety at position 2 of the pyrazole core.

Synthesis and Applications The compound is synthesized via multi-step protocols, including cyclocondensation reactions and purification by column chromatography . Derivatives of this scaffold, such as 5a–e (5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol analogs), exhibit notable tumor cell growth inhibitory activity, with 5e showing potent inhibition of tubulin polymerization (IC₅₀ = 1.2 µM) . This positions the compound as a candidate for anticancer drug development.

Properties

IUPAC Name

5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-16(12-6-4-3-5-7-12)17(19-18-11)14-9-8-13(21-2)10-15(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOZQIPKHXGMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The phenyl and methyl groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions.

    Methoxylation: The methoxy group is introduced onto the phenol ring using methanol in the presence of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of hydropyrazole derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydropyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol exhibit promising anticancer properties. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives can effectively target specific cancer pathways, making them potential candidates for drug development against malignancies such as breast and prostate cancer .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole-based compounds have shown the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have highlighted the potential of these compounds to reduce cytokine production and modulate immune responses .

Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies on related pyrazole compounds indicate their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Science

Pesticidal Applications
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Pyrazole derivatives have been explored for their efficacy against various pests and diseases affecting crops. Their ability to disrupt biological pathways in pests could lead to the development of new, environmentally friendly agricultural chemicals .

Plant Growth Regulation
There is growing interest in the use of pyrazole compounds as plant growth regulators. These compounds can influence plant physiological processes, potentially enhancing growth rates and resistance to environmental stressors. Preliminary studies indicate that specific pyrazole derivatives can promote root development and improve nutrient uptake in plants .

Material Science

Polymer Synthesis
In material science, this compound may be utilized in the synthesis of novel polymers with unique properties. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

Nanotechnology Applications
The compound's unique structure may also lend itself to applications in nanotechnology. Research into pyrazole derivatives has shown promise in developing nanomaterials for drug delivery systems and biosensors due to their biocompatibility and ability to facilitate targeted delivery .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 4-phenyl and 5-methyl groups on the pyrazole core are essential for tubulin binding, while the 2-methoxy-phenol moiety modulates solubility and target engagement .
  • Synthetic Feasibility : The target compound’s synthesis (69% yield via column chromatography ) is more efficient than multi-step routes for trifluoromethyl analogs (e.g., 3-year production timeline for CAS: 1187346-57-1 ).

Biological Activity

5-Methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2. Its structure features a methoxy group and a pyrazole moiety, which are critical for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC17H16N2O2
SMILESCOc1cc(ccc1O)c2=nn(c(c2)c3=ccccc3)C
InChIInChI=1S/C17H16N2O2/c1-13(18)15(19)14-11-12(20)16(21)9-10-17(14)22/h9-12,19H,1H3,(H,18,20)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives against multiple pathogens, the compound was tested for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

The study highlighted that the compound not only inhibited bacterial growth but also exhibited significant antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays.

Research Findings: Inhibition of Inflammation
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory responses in vitro. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines.

CompoundCytokine Reduction (%)
5-Methoxy-Pyrazole65
Standard (Diclofenac Sodium)55

These findings suggest that the compound may act as an effective anti-inflammatory agent, potentially providing a new avenue for therapeutic development in inflammatory diseases .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using normal human cell lines.

Cytotoxicity Results
The cytotoxicity was measured using an MTT assay to determine the half-maximal inhibitory concentration (IC50). The results indicated that the compound exhibited low toxicity towards normal cells.

Cell LineIC50 (μM)
Human Dermal Fibroblasts>100
Human Liver Cells>100

This low cytotoxicity profile suggests that while the compound is effective against pathogens, it may be safe for use in therapeutic applications .

Q & A

Q. What are the key steps in synthesizing 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol?

The synthesis typically involves a multi-step process:

  • Condensation reaction : Refluxing 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione derivatives with hydrazine or phenylhydrazine in ethanol and glacial acetic acid (6–8 hours) to form the pyrazole core .
  • Purification : Recrystallization using ethanol or column chromatography to isolate the product .
  • Yield optimization : Adjusting reaction time, solvent ratios (e.g., ethanol:acetic acid), and stoichiometry of hydrazine derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad singlet near δ 5.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 364.3 for C₁₈H₁₅F₃N₂O₃) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane solvent systems .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Screen for COX-2, 5-LOX, or kinase inhibition using fluorometric/colorimetric kits .
  • Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher regioselectivity in pyrazole ring formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. hours) .
  • Temperature control : Maintain 80–100°C to minimize byproducts like open-chain hydrazones .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Dihedral angles : The pyrazole core forms angles of 16.83°–51.68° with adjacent aryl rings, influencing π-π stacking and intermolecular interactions .
  • Hydrogen bonding : O–H···N bonds stabilize crystal packing, critical for understanding solid-state reactivity .
  • Torsional strain : Methyl and methoxy substituents introduce steric effects, which can be correlated with conformational flexibility .

Q. How do substituents on the phenyl ring affect pharmacological activity?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Methoxy positioning : Para-methoxy groups improve solubility, while ortho-substituents increase steric hindrance, reducing bioavailability .
  • Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 .

Q. What advanced techniques resolve contradictions in spectroscopic data?

  • DFT calculations : Compare theoretical (B3LYP/6-311G**) and experimental NMR shifts to identify tautomeric forms or protonation states .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) in solution .

Methodological Considerations

Q. How to design experiments for analyzing degradation products under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via HPLC-MS to identify hydrolysis byproducts (e.g., phenolic derivatives) .
  • Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
  • Photodegradation : Use UV irradiation (λ = 254–365 nm) to study light-induced decomposition .

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., hydrazones) via flash chromatography .
  • Flow chemistry : Continuous flow reactors enhance reproducibility and scalability for high-throughput synthesis .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time .

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